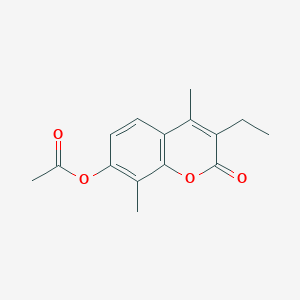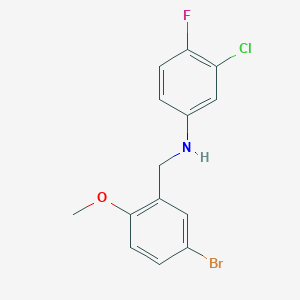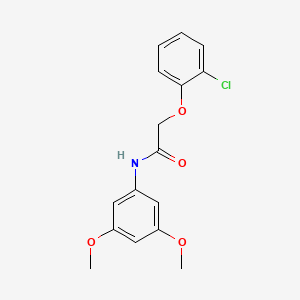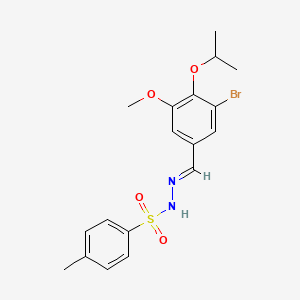
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate, also known as EDC, is a chemical compound that belongs to the family of flavones. It is widely used in scientific research due to its diverse range of applications in the field of biochemistry and physiology. EDC is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mecanismo De Acción
The mechanism of action of 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is not well understood. However, it is believed to act by inhibiting the activity of enzymes such as tyrosinase and acetylcholinesterase. 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has been shown to have various biochemical and physiological effects. It has been shown to have potential anticancer properties by inducing apoptosis in cancer cells. Additionally, 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has been shown to have antioxidant properties, which may help to reduce oxidative stress and inflammation. 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has also been shown to have potential neuroprotective effects by inhibiting the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate in lab experiments is its diverse range of applications in the field of biochemistry and physiology. Additionally, 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is its potential toxicity, which may limit its use in certain experimental models.
Direcciones Futuras
There are several future directions for research involving 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate. One potential area of research is the development of novel flavone derivatives that have potential therapeutic applications. Additionally, further research is needed to elucidate the mechanism of action of 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate and its potential therapeutic effects. Finally, research is needed to determine the optimal dosage and administration route of 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate for potential therapeutic applications.
Métodos De Síntesis
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate can be synthesized using various methods, including the reaction of 4-hydroxycoumarin with ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction is carried out at a temperature of 100-110°C, and the product is purified using recrystallization. Another method involves the reaction of ethyl acetoacetate with 4-chloro-3-methylcoumarin in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 60-70°C, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is used in various scientific research applications, including the synthesis of flavone derivatives that have potential anticancer and antioxidant properties. 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has also been used as a fluorescent probe for the detection of metal ions such as copper and iron. Additionally, 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has been used as a reagent for the determination of aldehydes and ketones in biological samples.
Propiedades
IUPAC Name |
(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-5-11-8(2)12-6-7-13(18-10(4)16)9(3)14(12)19-15(11)17/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIYUMSWZMROQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC(=O)C)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl) acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)
![phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)

![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)
![5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)


![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5699341.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)
